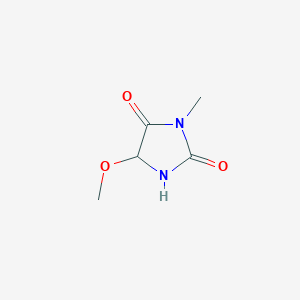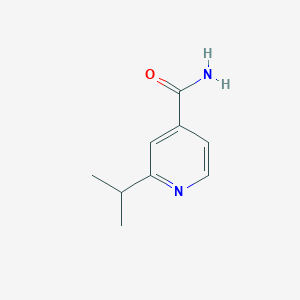
2-Isopropylisonicotinamide
Vue d'ensemble
Description
2-Isopropylisonicotinamide is a derivative of isonicotinamide . Isonicotinamide, also known as pyridine-4-carboxamide, is the amide form of isonicotinic acid . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .
Applications De Recherche Scientifique
Enzymatic Production Applications
2-Isopropylisonicotinamide shows potential applications in enzymatic processes. For instance, research on the biocatalytic hydrolysis of chlorinated nicotinamides by amidases, specifically focusing on the production of 2-Chloronicotinic acid (2-CA), an important component for agrochemicals and pharmaceuticals, has shown promising results. The study by Zheng et al. (2018) utilized an amidase from Pantoea sp. with superior activity for nicotinamide and its derivatives, including chlorinated forms, indicating potential industrial applications for the production of 2-CA (Zheng et al., 2018).
Molecular Assembly and Structural Studies
This compound has also been utilized in studies exploring molecular assembly and structure formation. Research by Bera et al. (2003) on the use of isonicotinamide and nicotinamide ligands to form assemblies of dimetal building units highlighted the role of these compounds in creating polymeric networks with various structural varieties, like linear, zig-zag, and sinusoidal forms, in the solid state (Bera et al., 2003).
Applications in Drug Discovery and Development
The role of compounds like this compound in drug discovery has been a topic of significant research. Drews (2000) discussed the impact of molecular biology and genomic sciences on drug discovery, with a focus on how advancements in these areas are influencing the development of new medicines and treatment options. This research provides a broader context for the potential role of this compound in the pharmaceutical industry (Drews, 2000).
Supramolecular Chemistry Applications
A study by Aakeröy et al. (2003) employed isonicotinamide in the synthesis of Cu(II) complexes, demonstrating its utility as a supramolecular reagent. The research showed that isonicotinamide could be combined with different inorganic building blocks to create a family of inorganic–organic hybrid materials displaying consistent supramolecular motifs. This illustrates the compound's significance in thefield of supramolecular chemistry and its potential for creating diverse molecular architectures (Aakeröy et al., 2003).
Environmental Applications
The presence of related compounds in environmental samples has been studied, highlighting the broader context of this compound's impact. For example, Kimura et al. (2014) established a method for analyzing preservatives and antimicrobials, including derivatives of isopropylmethylphenol, in river water. This kind of research is crucial for understanding the environmental implications of chemical compounds used in various industries (Kimura et al., 2014).
Photodynamic Therapy and Imaging Applications
Photosensitizers based on BODIPY chromophores, which may include structures similar to this compound, have been researched for their applications in photodynamic therapy and molecular imaging. Yogo et al. (2005) developed a novel photosensitizer scaffold with improved photostability and applicability under various conditions, suggesting potential uses in therapeutic and diagnostic fields (Yogo et al., 2005).
Propriétés
IUPAC Name |
2-propan-2-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(2)8-5-7(9(10)12)3-4-11-8/h3-6H,1-2H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFXARYHBCHYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698607 | |
| Record name | 2-(Propan-2-yl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90437-04-0 | |
| Record name | 2-(Propan-2-yl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


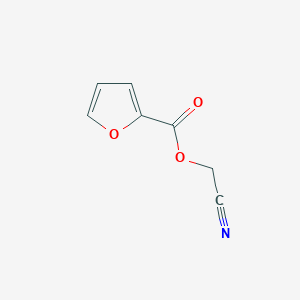
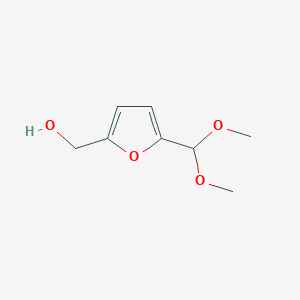

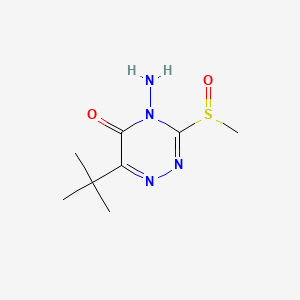

![7-Amino-2,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3360950.png)
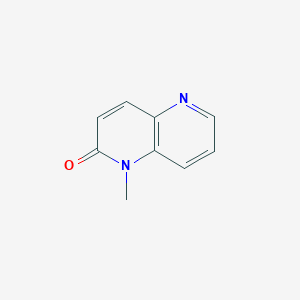
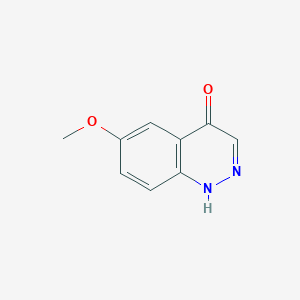

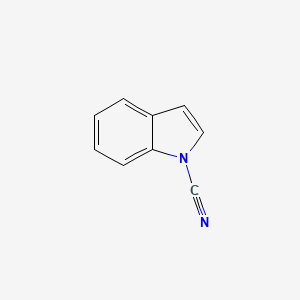
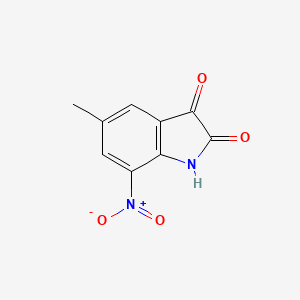
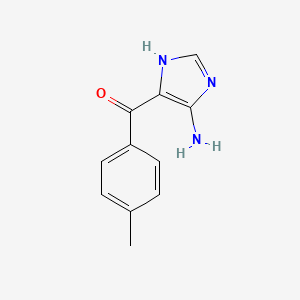
![2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl-](/img/structure/B3361000.png)
